molecular formula C10H18F3NO5 B6343565 Gly-Obg TFA CAS No. 1423037-49-3

Gly-Obg TFA

Cat. No.: B6343565
CAS No.: 1423037-49-3
M. Wt: 289.25 g/mol
InChI Key: AQMXIJVLMCJBTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gly-Obg TFA is a biochemical used in proteomics research . The primary target of this compound is the Obg protein, which is a universally conserved GTPase found in bacteria, archaea, and eukaryotes .

Mode of Action

The Obg protein in Escherichia coli (ObgE) has been implicated in many diverse cellular functions, with proposed molecular roles in two global processes, ribosome assembly and stringent response . ObgE is an anti-association factor, which prevents ribosomal subunit association and downstream steps in translation by binding to the 50S subunit . Upon binding to guanosine tetraphosphate (ppGpp), the global regulator of stringent response, ObgE exhibits an enhanced interaction with the 50S subunit, resulting in increased equilibrium dissociation of the 70S ribosome into subunits .

Biochemical Pathways

Obg proteins participate in spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning . They are essential for growth in bacteria . The action of ObgE might represent a conserved regulatory mechanism on translation in response to fluctuations in cellular energy level caused by nutrient availability .

Pharmacokinetics

Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .

Result of Action

The result of the action of this compound, through its interaction with the Obg protein, is the prevention of ribosomal subunit association and downstream steps in translation . This can act as a checkpoint in final stages of the 50S subunit assembly under normal growth conditions . More importantly, ObgE, as a (p)ppGpp effector, might also have a regulatory role in the production of the 50S subunit and its participation in translation under certain stressed conditions .

Action Environment

The action of ObgE, and by extension this compound, might be influenced by environmental factors such as nutrient availability . When nutrients are limited, bacterial cells produce guanine tetraphosphate/pentaphosphate— (p)ppGpp—as part of the “stringent response” to adjust the balance between growth and survival . This could potentially influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

Gly-Obg TFA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Gly-Obg TFA has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and peptide chemistry.

    Biology: It is used in the study of protein-protein interactions and enzyme kinetics.

    Medicine: It has potential therapeutic applications in drug development and disease treatment.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Gly-Obg TFA can be compared with other similar compounds, such as:

    Gly-OBg: This compound has a similar structure but lacks the trifluoroacetate group. It is used in similar applications but may have different reactivity and stability.

    Trifluoroacetic acid: This compound is used as a reagent in organic synthesis and peptide chemistry. .

This compound is unique due to its combination of glycine and trifluoroacetic acid, which provides specific reactivity and stability properties that are advantageous in various research applications .

Properties

IUPAC Name

2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMXIJVLMCJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-49-3
Record name Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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